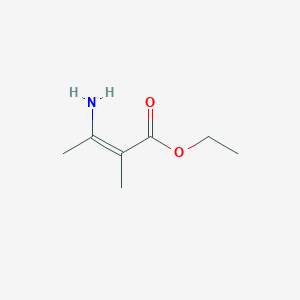

(Z)-乙基 3-氨基-2-甲基丁-2-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

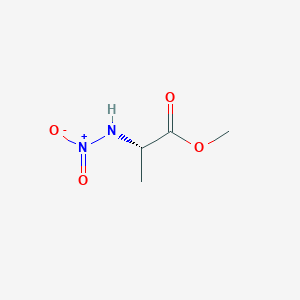

“Methyl 3-amino-2-butenoate” is a chemical compound with the molecular formula C5H9NO2 . It’s also known by other names such as “2-Butenoic acid, 3-amino-, methyl ester” and "Methyl (2E)-3-aminobut-2-enoate" .

Physical and Chemical Properties This compound has an average mass of 115.131 Da and a mono-isotopic mass of 115.063332 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 194.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . The compound’s molar refractivity is 30.4±0.3 cm3 .

科学研究应用

- Field : Material Science

- Application : ZIFs, which consist of transition metal ions and imidazolate linkers, have high porosity, surface area, and exceptional thermal and chemical stability .

- Methods : ZIFs are synthesized using solvent-based and solvent-free methods .

- Results : Due to their properties, ZIFs have potential applications in gas sorption, gas separation, and catalysis .

- Field : Chromatography

- Application : A new zwitterionic sulfobetaine stationary phase based on ethylene-bridged hybrid (BEH) organic/inorganic particles has been developed .

- Methods : This stationary phase offers a wider pH range (2–10) than silica-based zwitterionic materials and higher efficiencies compared to organic polymer-based zwitterionic columns .

- Results : Columns packed with this material show excellent performance for metal-sensitive analytes .

- Field : Organic Chemistry

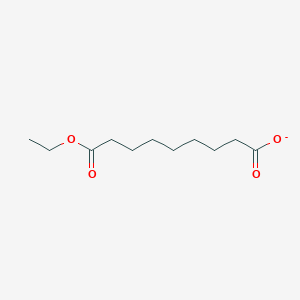

- Application : The one-pot domino reaction of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/ arylbenzamides under Lewis acid catalysis .

- Methods : This method is an effective way to construct novel spiro [pyrrole-3,2′-quinazoline] carboxylate derivatives .

- Results : This procedure provides quicker reaction times, a broad tolerance range for functional groups, and the ability to synthesize 2,3-dihydroquinazolin-4(1H)-ones that are of biological importance .

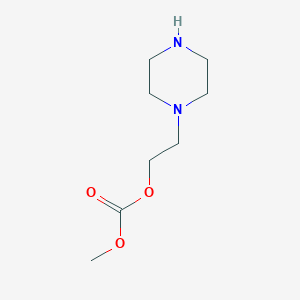

- Field : Pharmaceutical Chemistry

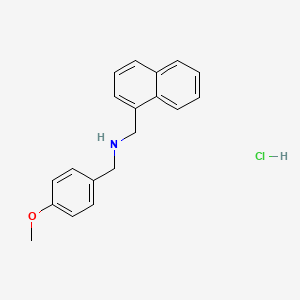

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods : Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .

- Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Zeolitic Imidazolate Frameworks (ZIFs)

Zwitterionic Stationary Phase

Spiro Annulation of (Z)-3-amino-acrylates

Piperidine Derivatives

属性

IUPAC Name |

ethyl (Z)-3-amino-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHWYDQKFSHGNI-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\N)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705622 |

Source

|

| Record name | Ethyl (2Z)-3-amino-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-Ethyl 3-amino-2-methylbut-2-enoate | |

CAS RN |

143282-41-1 |

Source

|

| Record name | Ethyl (2Z)-3-amino-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)